Tri([1,1'-biphenyl]-2-yl)borane
Description
Tri([1,1'-biphenyl]-2-yl)borane is a triarylborane compound featuring three ortho-substituted biphenyl groups attached to a central boron atom. Its structure confers unique steric and electronic properties due to the extended π-conjugation of the biphenyl moieties and the spatial arrangement of the substituents. This compound is of interest in organometallic chemistry and materials science, particularly for applications requiring tunable Lewis acidity and steric bulk, such as catalysis or optoelectronic materials .
Properties
CAS No. |
103510-65-2 |
|---|---|
Molecular Formula |
C36H27B |
Molecular Weight |
470.4 g/mol |
IUPAC Name |
tris(2-phenylphenyl)borane |
InChI |
InChI=1S/C36H27B/c1-4-16-28(17-5-1)31-22-10-13-25-34(31)37(35-26-14-11-23-32(35)29-18-6-2-7-19-29)36-27-15-12-24-33(36)30-20-8-3-9-21-30/h1-27H |
InChI Key |
AZVWHWWKSRKBLP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1C2=CC=CC=C2)(C3=CC=CC=C3C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing Tri([1,1’-biphenyl]-2-yl)borane involves the reaction of boron trihalides with Grignard reagents. For example, boron trifluoride diethyl etherate can react with phenylmagnesium bromide to form the desired compound:
BF3⋅O(C2H5)2+3C6H5MgBr→B(C6H5)3+3MgBrF+(C2H5)2O
-
Thermal Decomposition: : Another method involves the thermal decomposition of trimethylammonium tetraphenylborate:
[B(C6H5)4][NH(CH3)3]→B(C6H5)3+N(CH3)3+C6H6
Industrial Production Methods
Industrial production of Tri([1,1’-biphenyl]-2-yl)borane typically involves large-scale reactions using boron trihalides and Grignard reagents. The process is optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to prevent contamination and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : Tri([1,1’-biphenyl]-2-yl)borane can undergo oxidation reactions, typically forming boronic acids or borates. Common oxidizing agents include hydrogen peroxide and oxygen.
-
Reduction: : Reduction of this compound is less common but can be achieved using strong reducing agents like lithium aluminum hydride.
-
Substitution: : The compound can participate in substitution reactions, particularly in the presence of nucleophiles. For example, it can react with halides to form new boron-containing compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Boronic acids, borates.
Reduction: Simplified boron compounds.
Substitution: Various boron-containing derivatives.
Scientific Research Applications
Chemistry
Tri([1,1’-biphenyl]-2-yl)borane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. Its stability and reactivity make it a valuable reagent for synthesizing complex organic molecules.
Biology and Medicine
In biological research, this compound is used as a precursor for boron-containing drugs and diagnostic agents. Its ability to form stable complexes with biomolecules makes it useful in drug design and delivery.
Industry
In the industrial sector, Tri([1,1’-biphenyl]-2-yl)borane is used in the production of polymers and advanced materials. Its role as a catalyst in polymerization reactions is particularly noteworthy.
Mechanism of Action
The mechanism by which Tri([1,1’-biphenyl]-2-yl)borane exerts its effects involves the formation of stable complexes with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles and facilitating various chemical transformations. This property is exploited in catalysis and organic synthesis.
Comparison with Similar Compounds
Triphenylborane (BPh₃)
- Structure : Three phenyl groups attached to boron.
- Steric Effects : Lower steric hindrance compared to Tri([1,1'-biphenyl]-2-yl)borane due to the absence of extended biphenyl substituents.
- Electronic Properties : Strong Lewis acidity owing to minimal electron donation from phenyl groups.
- Physical Properties : Melting point ≈ 48.5°C; lower molecular weight (244.1 g/mol) compared to this compound .
Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane
- Structure : Biphenyl groups with methyl substituents at the 2, 3, 5, and 6 positions.
- Steric Effects : Enhanced steric bulk compared to this compound due to methyl groups, further hindering substrate access to boron.
- Applications : Likely used in niche catalytic reactions requiring extreme steric protection .
Key Difference : Methyl substituents introduce electron-donating effects, which may counteract the electron-withdrawing nature of biphenyl groups, altering reactivity in cross-coupling or polymerization processes.
Thexylborane (BH₃·THF)
- Structure : A bulky dialkylborane with a thexyl (2,3-dimethyl-2-butyl) group.
- Steric Effects : Moderate steric hindrance, optimized for regioselective hydroboration reactions.
- Electronic Properties : Strong Lewis acidity due to alkyl groups, but less stable than triarylboranes.
- Applications : Hydroboration of alkenes and alkynes; less versatile in aryl-aryl coupling compared to triarylboranes .
Key Difference : Thexylborane is more reactive in hydroboration but lacks the aromatic stabilization and thermal stability of this compound.
Comparative Data Table
| Property | This compound | Triphenylborane (BPh₃) | Tris(2,3,5,6-tetramethylbiphenyl)borane | Thexylborane |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~500 (estimated) | 244.1 | ~650 (estimated) | 85.9 (BH₃) |
| Lewis Acidity | Moderate (sterically shielded) | High | Low (electron-donating methyl groups) | High |
| Steric Hindrance | High | Low | Very High | Moderate |
| Thermal Stability | High (aromatic stabilization) | Moderate | High | Low |
| Applications | Catalysis, materials science | General Lewis acid | Specialized catalysis | Hydroboration |
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